![molecular formula C10H17NO4 B1375551 (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 951173-22-1](/img/structure/B1375551.png)
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, commonly referred to as Boc-cyclobutane amino acid, is a cyclic amino acid derivative that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials supported by various studies.
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 868364-63-0
- Purity : Typically ≥ 97% .
Synthesis
The synthesis of this compound generally involves:
- The formation of the cyclobutane ring through cyclization reactions.
- The introduction of the tert-butoxycarbonyl (Boc) protective group on the amino functionality.
- Final carboxylic acid formation through hydrolysis or similar reactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Amino Acid Transport : This compound has been shown to interact with amino acid transport systems in cells, potentially affecting cellular uptake and metabolism. In particular, studies have indicated that it may utilize system L and system ASC for transport across cellular membranes .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting tumor growth in models such as gliosarcoma and prostate cancer . The specific mechanisms remain under investigation but may involve modulation of metabolic pathways critical for tumor cell survival.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- In Vivo Studies : Research involving Fischer rats bearing 9L gliosarcoma demonstrated that compounds related to this compound showed significant uptake in tumor tissues compared to surrounding brain tissue, suggesting potential for targeted cancer therapies .
- Cellular Uptake Studies : In vitro experiments have shown that the uptake of radiolabeled derivatives was significantly inhibited by specific amino acid transport inhibitors, indicating reliance on these transport systems for cellular entry .
Comparative Analysis of Biological Activity
Future Directions
Research into this compound is ongoing, with a focus on:
- Optimization of Synthesis : Improving yield and purity through novel synthetic routes.
- Expanded Biological Testing : Evaluating efficacy across various cancer types and other diseases.
- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for the construction of various cyclic and acyclic structures through nucleophilic addition-elimination reactions. This property is crucial for creating amides, which are essential intermediates in organic chemistry.
Case Study: Synthesis of Amides
In a study focused on the synthesis of amides, (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid was used to react with primary amines under Steglich conditions (DCC, DMAP). The results demonstrated high yields of the desired amides, highlighting its effectiveness as a synthetic intermediate.
Medicinal Chemistry
Pharmaceutical Applications
The Boc group is widely used as a protecting group in pharmaceutical synthesis. It stabilizes the amino functionality during chemical reactions, allowing for selective modifications without affecting the amine group. This is particularly beneficial in multi-step syntheses of pharmaceutical compounds.
Case Study: Enantiomeric Synthesis
In research aimed at producing chiral drugs, this compound was utilized to achieve enantioselective synthesis. By employing chiral catalysts, researchers successfully favored the formation of one enantiomer over another, achieving high enantiomeric excess necessary for drug efficacy.
Biochemical Research
Enzyme-Substrate Interaction Studies
This compound can be employed to study enzyme-substrate interactions or act as an inhibitor in enzymatic reactions. Its introduction into biochemical pathways allows researchers to observe effects on enzyme activity and gather quantitative data on inhibition or activation.
Case Study: Inhibition Studies
In a biochemical study assessing enzyme inhibition, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways. This provided insights into potential therapeutic targets for drug development.
Material Science
Development of New Materials
The carboxylic acid and amine functionalities of this compound can be utilized to form cross-linked structures in polymers. Such applications are essential for developing materials with tailored properties for specific applications.
Case Study: Polymer Synthesis
Research demonstrated that by controlling the degree of cross-linking and the nature of substituents during polymerization using this compound, materials with enhanced mechanical properties were produced. These findings indicate its potential in material science applications.
Properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAFJQIPKPNFJ-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951173-22-1 |
Source
|
Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.